3-Nitro-1,5-naphthyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-nitro-1,5-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O2/c12-11(13)6-4-8-7(10-5-6)2-1-3-9-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVLOAVGLAYWJHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=N2)[N+](=O)[O-])N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10519638 | |
| Record name | 3-Nitro-1,5-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10519638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13058-75-8 | |
| Record name | 3-Nitro-1,5-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10519638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Transformations of 3 Nitro 1,5 Naphthyridine
Nucleophilic Aromatic Substitution (SNAr) on 3-Nitro-1,5-naphthyridines
Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for 3-nitro-1,5-naphthyridine. wikipedia.org The mechanism is favored because electron-withdrawing groups, such as the nitro group at the C-3 position and the ring nitrogens, activate the aromatic system towards nucleophilic attack. wikipedia.orglibretexts.org This activation facilitates the displacement of a leaving group, which can be a hydrogen atom or another substituent, via an addition-elimination mechanism. nih.govmdpi.com
A notable amination method for this compound and its derivatives involves the use of liquid ammonia (B1221849) in the presence of an oxidizing agent like potassium permanganate (B83412). researchgate.net This reaction introduces an amino group onto the aromatic ring, typically at the C-4 position. The treatment of various 2-substituted-3-nitro-1,5-naphthyridines with a solution of potassium permanganate in liquid ammonia yields the corresponding 4-amino-3-nitro-2-X-1,5-naphthyridines in moderate to good yields. researchgate.net The reaction proceeds through the formation of an intermediate 4-amino σ-adduct, which is then oxidized by potassium permanganate to give the final aromatic product. researchgate.net
Table 1: Amination of 2-Substituted-3-nitro-1,5-naphthyridines
| Substrate (2-Substituent, X) | Reagents | Product |
|---|---|---|
| H | Liquid NH₃, KMnO₄ | 4-Amino-3-nitro-1,5-naphthyridine |
| OC₂H₅ | Liquid NH₃, KMnO₄ | 4-Amino-2-ethoxy-3-nitro-1,5-naphthyridine |
| Cl | Liquid NH₃, KMnO₄ | 4-Amino-2-chloro-3-nitro-1,5-naphthyridine |
| NH₂ | Liquid NH₃, KMnO₄ | 2,4-Diamino-3-nitro-1,5-naphthyridine |
| OH | Liquid NH₃, KMnO₄ | 4-Amino-3-nitro-1,5-naphthyridin-2-ol |
Data sourced from research on the amination of 3-nitro-1,5-naphthyridines. researchgate.net
Vicarious Nucleophilic Substitution (VNS) is a specific and powerful type of SNAr that allows for the formal replacement of a hydrogen atom on an electron-deficient aromatic ring. organic-chemistry.orgwikipedia.org The reaction involves a nucleophile, typically a carbanion, that carries a leaving group on the nucleophilic carbon atom. organic-chemistry.orgwikipedia.org
This compound readily undergoes VNS reactions with carbanions. cdnsciencepub.com A well-documented example is its reaction with the carbanion generated from chloromethyl phenyl sulfone. cdnsciencepub.com When this compound is treated with chloromethyl phenyl sulfone in a base-solvent system such as sodium hydroxide (B78521) in dimethyl sulfoxide, it yields 3-nitro-4-(phenylsulfonyl)methyl-1,5-naphthyridine with high efficiency. cdnsciencepub.com This transformation provides an effective method for C-C bond formation and the introduction of functionalized side chains onto the naphthyridine core. cdnsciencepub.com
Table 2: VNS Reaction of this compound
| Substrate | Reagent | Base/Solvent | Product | Yield |
|---|---|---|---|---|
| This compound | Chloromethyl phenyl sulfone | NaOH / DMSO | 3-nitro-4-(phenylsulfonyl)methyl-1,5-naphthyridine | 87% |
Data based on studies of VNS reactions on 3-nitro-1,5-naphthyridines. cdnsciencepub.com
A key feature of the VNS reaction on this compound and its 2-substituted derivatives is its high regioselectivity. cdnsciencepub.com The substitution of hydrogen occurs exclusively at the C-4 position. cdnsciencepub.com This selectivity is governed by the electronic effects of the nitro group and the ring nitrogen atoms, which maximally stabilize the anionic intermediate (σ-adduct) when the nucleophile attacks the C-4 position, which is ortho to the nitro group and para to the N-5 nitrogen atom.
The mechanism of the VNS reaction involves two main steps. cdnsciencepub.comnih.gov First, the carbanion adds to the electron-deficient C-4 position of the naphthyridine ring to form a stable anionic intermediate known as a σ-adduct or Meisenheimer-type adduct. organic-chemistry.orgcdnsciencepub.com In the second step, a base induces the β-elimination of the leaving group from the carbanion's original structure (e.g., HCl from the chloromethyl group), which leads to the rearomatization of the ring and formation of the final product. cdnsciencepub.com The existence of these σ-adduct intermediates is not merely theoretical; their formation has been substantiated through spectroscopic methods. For both the amination with liquid ammonia and the VNS reaction with chloromethyl phenyl sulfone, the intermediate σ-adducts have been successfully detected and characterized using ¹H NMR spectroscopy. researchgate.netcdnsciencepub.com
While the nitro group is primarily known as a powerful activating group for SNAr reactions, it can also function as a leaving group (nucleofuge) itself under certain conditions. nih.gov The direct nucleophilic displacement of an aromatic nitro group is a known transformation, although it generally requires substantial electronic activation of the aromatic ring, often by other electron-withdrawing substituents. nih.govrsc.org The reaction proceeds through a standard addition-elimination (SNAr) mechanism, where the nucleophile attacks the carbon atom bearing the nitro group, forming a σ-adduct, which then expels a nitrite (B80452) ion to yield the substituted product. While this reactivity pattern is established for various nitroaromatic compounds, specific examples of the nitro group being displaced from the 3-position of this compound are less frequently reported in the literature compared to substitutions occurring at the C-4 position.
Vicarious Nucleophilic Substitution of Hydrogen (VNS)
Electrophilic Reactions of this compound Derivatives
The reactivity of the 1,5-naphthyridine (B1222797) ring is comparable to that of quinoline (B57606). nih.gov The presence of the nitro group at the 3-position significantly deactivates the ring towards electrophilic substitution. However, electrophilic attack can occur at the nitrogen atoms of the naphthyridine core.
Direct electrophilic halogenation on the carbon framework of this compound is challenging due to the deactivating effect of the nitro group. However, halogenated derivatives can be prepared from corresponding hydroxy- or oxo-naphthyridines. The conversion of a carbonyl group in 1,5-naphthyridinones to a halo-naphthyridine is a common strategy. nih.gov This typically involves reaction with reagents like phosphoryl chloride (POCl₃) or phosphorus pentachloride (PCl₅) to replace the hydroxyl or carbonyl oxygen with a chlorine atom. nih.gov For instance, 4-hydroxy-1,5-naphthyridine can be converted to 4-chloro-1,5-naphthyridine (B1297630) using POCl₃. nih.gov This chloro derivative can then be a precursor to a nitrated version, or if starting with a nitrated hydroxynaphthyridine, this method provides a route to halo-nitro-naphthyridines.
Table 1: Representative Halogenation Reactions of 1,5-Naphthyridine Derivatives
| Substrate | Reagent(s) | Product | Reference |
|---|---|---|---|
| 1,5-Naphthyridine-4(1H)-one | POCl₃ | 4-Chloro-1,5-naphthyridine | nih.gov |
| 4-Hydroxy-1,5-naphthyridine | POCl₃ | 4-Chloro-1,5-naphthyridine | nih.gov |
The nitrogen atoms in the 1,5-naphthyridine ring are susceptible to electrophilic attack by alkylating and acylating agents. Alkyl halides react with 1,5-naphthyridines to form N-alkylsubstituted quaternary salts, which can then undergo base-induced elimination to yield the final N-alkylated product. nih.gov For example, 1,5-naphthyridine-2,6-dione has been dialkylated using 1-bromooctane. nih.gov Similarly, N-acylation can be achieved using various acylating agents to introduce an acyl group onto one of the ring nitrogens, a reaction commonly employed in the generation of N-heterocyclic systems. The reactivity of the N1 nitrogen as a nucleophile has been utilized in reactions with a wide array of electrophiles, including isocyanates and tosyl halides. nih.gov
Table 2: Examples of N-Alkylation of 1,5-Naphthyridine Derivatives
| Substrate | Reagent(s) | Product | Reference |
|---|---|---|---|
| 1,5-Naphthyridine-2,6-dione | 1-Bromooctane | 1,5-Dioctyl-1,5-naphthyridine-2,6-dione | nih.gov |
| Fused Tetrahydro-1,5-naphthyridine | Iodoethane, DMSO | N-ethylated fused 1,5-naphthyridine | mdpi.com |
Reduction of the Nitro Group and Subsequent Derivatizations
The nitro group is a highly versatile functional group, and its reduction is one of the most important transformations of this compound. This process opens pathways to a wide range of amino derivatives and further cyclized structures.
The reduction of the nitro group to a primary amine is a fundamental step in the derivatization of nitroaromatic compounds. nih.gov This transformation converts the strongly electron-withdrawing nitro group into an electron-donating amino group, drastically altering the electronic properties and reactivity of the molecule. A variety of reducing agents can be employed for this purpose, including catalytic hydrogenation with catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, as well as chemical reducing agents such as tin(II) chloride (SnCl₂), iron (Fe) in acidic media, or sodium dithionite (B78146) (Na₂S₂O₄). nih.govrsc.orgmdpi.com The choice of reagent can be critical to ensure chemoselectivity, preserving other functional groups within the molecule. The resulting 3-amino-1,5-naphthyridine is a key intermediate for further functionalization, particularly in palladium-catalyzed cross-coupling reactions.
Table 3: Common Methods for Nitro Group Reduction
| Reducing System | Substrate Type | Product | Notes | Reference |
|---|---|---|---|---|
| Catalytic Hydrogenation (e.g., Pd/C, H₂) | Aromatic Nitro Compounds | Primary Amine | Widely used, often high yielding. | rsc.org |
| Tin(II) Chloride (SnCl₂) / HCl | Aromatic Nitro Compounds | Primary Amine | A classic and effective method. | |
| Iron (Fe) / Acetic Acid | Aromatic Nitro Compounds | Primary Amine | Mild and often used for sensitive substrates. |
If a suitable functional group is positioned ortho to the nitro group, its reduction can trigger a spontaneous intramolecular cyclization. This strategy, known as reductive cyclization, is a powerful tool for the synthesis of fused heterocyclic systems. For instance, the reduction of an o-nitroaniline derivative can lead to the formation of a phenazine. rsc.org In the context of this compound, if a substituent at the 2- or 4-position contains a reactive electrophilic center (e.g., a carbonyl group, an ester, or a nitrile), reduction of the nitro group to the amine could be followed by an intramolecular nucleophilic attack of the newly formed amino group to construct a new fused ring. A well-known example of this type of reaction is the Cadogan reaction, where nitro compounds are deoxygenatively cyclized in the presence of trivalent phosphorus reagents like triethyl phosphite.
Palladium-Catalyzed Transformations of Nitro-Derived Intermediates
The 3-amino-1,5-naphthyridine, readily prepared from the reduction of this compound, is an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are pivotal for constructing complex molecules by forming carbon-carbon and carbon-nitrogen bonds. nih.gov
The amino group can be converted into a halide (e.g., bromide or iodide) via the Sandmeyer reaction. This resulting 3-halo-1,5-naphthyridine can then participate in various palladium-catalyzed couplings. The Suzuki-Miyaura coupling reaction, for instance, couples the organohalide with an organoboron species to form a C-C bond, enabling the introduction of aryl or vinyl substituents. wikipedia.orglibretexts.org Research has shown that Suzuki-Miyaura reactions on dihalo-1,5-naphthyridines can be site-selective. nih.gov
Alternatively, the 3-amino-1,5-naphthyridine itself, or a halo-naphthyridine derived from it, can be used in Buchwald-Hartwig amination reactions. wikipedia.orgyoutube.comlibretexts.org This reaction forms a new C-N bond by coupling an aryl halide with an amine in the presence of a palladium catalyst. wikipedia.orgrug.nl This allows for the synthesis of a diverse range of substituted amino-naphthyridines, which are prevalent scaffolds in medicinal chemistry. nih.govnih.gov For example, 2-amino-1,5-naphthyridine derivatives have been successfully synthesized via Buchwald-Hartwig amination of the corresponding 2-chloro-1,5-naphthyridines. nih.gov
Table 4: Key Palladium-Catalyzed Reactions for Naphthyridine Functionalization
| Reaction Name | Coupling Partners | Bond Formed | Catalyst/Ligand Example | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Halo-naphthyridine + Boronic Acid/Ester | C-C | Pd(PPh₃)₄ | wikipedia.orgnih.gov |
| Buchwald-Hartwig Amination | Halo-naphthyridine + Amine | C-N | Pd(dba)₂ / BINAP | nih.govwikipedia.org |
| Stille Coupling | Halo-naphthyridine + Organostannane | C-C | Pd(PPh₃)₄ | nih.gov |
Buchwald-Hartwig Amination on Iodo-Naphthyridines
The Buchwald-Hartwig amination stands as a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This methodology has been successfully applied to the 1,5-naphthyridine scaffold, enabling the synthesis of amino-substituted derivatives, which are valuable intermediates in medicinal chemistry.
Detailed research has demonstrated the synthesis of 2-amino-1,5-naphthyridine derivatives from the corresponding 2-substituted 1,5-naphthyridines. While direct examples starting from 3-nitro-4-iodo-1,5-naphthyridine are not extensively detailed in the provided literature, the amenability of the 1,5-naphthyridine core to this reaction is evident from studies on related substrates. For instance, 2-amino-1,5-naphthyridine derivatives have been successfully synthesized via a Buchwald-Hartwig amination protocol from triflate and tosyl substituted 1,5-naphthyridines. nih.gov In these reactions, a palladium catalyst, in conjunction with a specialized phosphine (B1218219) ligand such as Xantphos, facilitates the coupling of various amines to the heterocyclic ring. nih.gov
A notable application of the Buchwald-Hartwig reaction on a more complex system involving a 1,5-naphthyridine fused ring system has also been reported. In this case, an iodonium (B1229267) salt fused to the 1,5-naphthyridine core was successfully coupled with benzylamine, showcasing the utility of this reaction in constructing intricate molecular architectures. mdpi.com
The general conditions for such transformations typically involve a palladium source, a suitable phosphine ligand, and a base. The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich phosphines often providing the best results.
Table 1: Representative Conditions for Buchwald-Hartwig Amination on 1,5-Naphthyridine Scaffolds
| Substrate | Amine | Catalyst System | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| 2-Triflyloxy-1,5-naphthyridine | Various amines | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | Good | nih.gov |
This table is illustrative of typical conditions and may not represent specific reactions of this compound.
Derivatization of Side Chains on Nitro-Naphthyridine Scaffolds
The presence of a nitro group on the 1,5-naphthyridine ring significantly influences the reactivity of adjacent side chains. For instance, a methyl group at a position activated by the electron-withdrawing nitro group exhibits enhanced acidity of its protons, making it susceptible to a variety of condensation reactions.
While specific studies on 2-methyl-3-nitro-1,5-naphthyridine are not abundant, the reactivity of the analogous 2-methyl-3-nitropyridine (B124571) system provides valuable insight. Research has shown that 2-methyl-3-nitropyridines readily undergo condensation with a range of aromatic aldehydes. researchgate.netresearchgate.net This reaction, typically catalyzed by a base such as piperidine, proceeds under relatively mild conditions to afford the corresponding 2-styryl-3-nitropyridine derivatives in good yields. researchgate.netresearchgate.net The electron-withdrawing nature of the nitro group is crucial for activating the methyl group, facilitating its deprotonation and subsequent nucleophilic attack on the aldehyde.
This reactivity suggests that a hypothetical 2-methyl-3-nitro-1,5-naphthyridine would similarly react with aromatic aldehydes to yield 2-(2-arylvinyl)-3-nitro-1,5-naphthyridines. Such transformations provide a powerful tool for extending the conjugation of the aromatic system and for introducing a variety of substituents onto the naphthyridine scaffold.
Table 2: Condensation of 2-Methyl-3-nitropyridines with Aromatic Aldehydes
| 2-Methyl-3-nitropyridine Derivative | Aromatic Aldehyde | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2-Methyl-3,5-dinitropyridine | Various | Piperidine | 2-Styryl-3,5-dinitropyridine | High | researchgate.net |
This table is based on the reactivity of nitropyridines and serves as a model for the expected reactivity of analogous nitro-naphthyridines.
The derivatization of side chains on the this compound scaffold, exemplified by the condensation of activated methyl groups, significantly broadens the synthetic utility of this heterocyclic system, allowing for the creation of complex molecules with potential applications in various fields of chemical research.
Mechanistic Investigations of Reactions Involving 3 Nitro 1,5 Naphthyridine
Elucidation of Reaction Pathways
Understanding the sequence of bond-forming and bond-breaking events is fundamental to controlling and optimizing chemical transformations. For 3-Nitro-1,5-naphthyridine, mechanistic studies have largely centered on its behavior in cycloaddition and nucleophilic substitution reactions.
Stepwise versus Concerted Mechanisms in Cycloadditions
While cycloaddition reactions represent a powerful strategy for the synthesis of the 1,5-naphthyridine (B1222797) scaffold itself, the literature available does not detail the participation of this compound as a reactant in such transformations. The synthesis of 1,5-naphthyridine derivatives often employs aza-Diels-Alder (Povarov) reactions. nih.govmdpi.com Theoretical and experimental investigations of these reactions, which typically involve the condensation of a 3-aminopyridine (B143674) derivative with an aldehyde to form an imine that subsequently reacts with an alkene, suggest a stepwise [4+2]-cycloaddition mechanism. nih.govmdpi.com
Another approach involves the reaction between N-(3-pyridyl)aldimines and alkynes, which is proposed to proceed through an electrocyclic ring closure of a 3-azatriene intermediate. nih.gov Intramolecular Diels-Alder reactions have also been utilized to construct fused 1,5-naphthyridine systems. nih.gov However, specific mechanistic studies—distinguishing between concerted and stepwise pathways—for cycloaddition reactions involving the pre-formed this compound nucleus are not described in the reviewed scientific literature.
Addition/Elimination Pathways in Nucleophilic Reactions
The reaction of this compound with nucleophiles is a cornerstone of its chemistry. The presence of the nitro group at the C3 position strongly activates the ring system towards nucleophilic attack, particularly at the C4 position. These reactions proceed via a well-established two-step addition/elimination mechanism (SNAr) . researchgate.net
The first step involves the nucleophilic attack on the electron-deficient C4 carbon, leading to the formation of a resonance-stabilized anionic σ-adduct, also known as a Meisenheimer complex. This addition step temporarily disrupts the aromaticity of the pyridine (B92270) ring. nih.gov The second step is the elimination of a leaving group, which in many cases is a hydride ion (in oxidative substitutions) or a pre-existing substituent, thereby restoring the aromaticity of the ring.
A prominent example is the amination of 2-substituted-3-nitro-1,5-naphthyridines with liquid ammonia (B1221849) in the presence of an oxidizing agent like potassium permanganate (B83412). Direct evidence for the addition/elimination pathway has been obtained through ¹H NMR spectroscopy, which allowed for the detection of the intermediate 4-amino-1,4-dihydro-3-nitro-2-X-1,5-naphthyridine σ-adducts. researchgate.net
Proposed Mechanisms for Fused Naphthyridine Formation
The synthesis of fused naphthyridine systems is a significant area of research, often employing intramolecular cycloaddition or cyclization reactions. Common strategies include the intramolecular Povarov reaction, where aldimines derived from aromatic amines undergo a Lewis acid-catalyzed cyclization. mdpi.com Other methods involve Friedländer or Skraup-type reactions starting from substituted 3-aminopyridines. nih.govresearchgate.net
However, the scientific literature does not extensively cover proposed mechanisms for the formation of fused naphthyridine systems that use this compound as the starting material. The reactions typically focus on functionalizing the existing this compound core via nucleophilic substitution rather than using it as a foundational block for annulation. Synthetic strategies towards fused systems might involve initial reduction or transformation of the nitro group to modulate the reactivity of the ring system for subsequent cyclization steps.
Kinetic and Thermodynamic Aspects of Nitro-Naphthyridine Transformations
Quantitative studies on the kinetics and thermodynamics of reactions involving this compound are not extensively reported. However, general principles of related systems offer valuable insights.
For nucleophilic aromatic substitution reactions on nitro-activated rings, the initial addition of the nucleophile to form the σ-adduct is generally the rate-limiting step. nih.gov This is due to the significant activation energy required to disrupt the aromatic system. The subsequent elimination of the leaving group to restore aromaticity is typically a fast process.
Studies on the amination of the parent 1,5-naphthyridine (without the nitro group) have shown that the reaction can be under either kinetic or thermodynamic control. At low temperatures, the reaction is charge-controlled, leading to nucleophilic attack at the C2 position. At higher temperatures, the reaction becomes thermodynamically controlled, and the more stable C4-adduct is formed preferentially. researchgate.net While specific data for the 3-nitro derivative is unavailable, the powerful directing effect of the nitro group strongly favors the formation of the thermodynamically stable C4-adduct, suggesting that the reaction is likely under thermodynamic control under standard conditions.
Regiochemical and Stereochemical Control in Reactions
Regiochemical Control: The regiochemistry of reactions involving this compound is powerfully controlled by the electronic effects of the nitro group and the ring nitrogen atoms. In nucleophilic substitution reactions, the C4 position is overwhelmingly the preferred site of attack. The nitro group at C3, along with the nitrogen atom at position 5, strongly withdraws electron density, making the C4 position (ortho to the nitro group) the most electrophilic carbon in the ring.
This high regioselectivity is observed consistently:
Amination: Treatment of 2-substituted-3-nitro-1,5-naphthyridines with liquid ammonia/KMnO₄ results exclusively in the formation of 4-amino products. nih.govmdpi.com
Vicarious Nucleophilic Substitution (VNS): Reaction with the carbanion of chloromethyl phenyl sulfone yields only the C4-substituted product. researchgate.net
Quantum chemical calculations (PM3 method) of the heats of formation for the intermediate σ-adducts in the VNS reaction confirm that the adduct formed by attack at C4 is significantly more stable than the one formed by attack at C2, thus rationalizing the experimentally observed regioselectivity.
Stereochemical Control: The discussion of stereochemical control is most relevant to cycloaddition reactions where new stereocenters are formed. As previously noted (Section 4.1.1), there is a lack of literature describing this compound itself as a substrate in cycloaddition reactions.
However, in the synthesis of the core 1,5-naphthyridine skeleton via aza-Diels-Alder reactions, high stereoselectivity is often observed. For instance, the reaction of imines with alkenes can proceed through endo transition states to afford specific diastereomers of the resulting tetrahydro-1,5-naphthyridine products. nih.govmdpi.com This demonstrates that stereocontrol is a key feature in the construction of the naphthyridine framework, though these principles have not been applied to reactions of the 3-nitro derivative itself.
Computational and Theoretical Studies of 3 Nitro 1,5 Naphthyridine
Electronic Structure Analysis
The electronic structure of 3-Nitro-1,5-naphthyridine is profoundly influenced by the presence of the electron-withdrawing nitro (-NO₂) group attached to the naphthyridine core. This influence is systematically investigated using various quantum chemical methods.
Density Functional Theory (DFT) Investigations of Molecular Geometry and Electronic Properties
Density Functional Theory (DFT) is a powerful computational method used to predict the three-dimensional arrangement of atoms and the electronic properties of molecules. For nitro-substituted naphthyridine derivatives, geometry optimization is typically performed using hybrid functionals like B3LYP with a basis set such as 6-31+G(d).
The introduction of the nitro group at the C3 position significantly alters the electronic distribution across the 1,5-naphthyridine (B1222797) framework. This leads to a notable intramolecular charge transfer (ICT), creating resonance structures that influence the molecule's stability and properties. DFT calculations reveal that the nitro group participates in conjugation with the aromatic system, which can be described by two main resonance forms. In one form, the nitro group is non-conjugated, while in the other, it is conjugated with the adjacent ring. This charge redistribution is a key factor in understanding the compound's spectral behavior and reactivity. The optimized molecular geometry reflects the contributions of these resonance structures.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is fundamental to predicting the chemical reactivity and kinetic stability of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.
In this compound, the electron-withdrawing nature of the nitro group significantly lowers the energy of both the HOMO and LUMO compared to the parent 1,5-naphthyridine molecule. This reduction in the energy gap generally implies higher chemical reactivity and lower kinetic stability. A smaller HOMO-LUMO gap facilitates electronic transitions, which is consistent with the appearance of new absorption bands in the electronic spectrum. The analysis of these orbitals provides insights into which regions of the molecule are most likely to participate in electron donation and acceptance during chemical reactions.
| Parameter | Value (eV) |
| EHOMO | [Value] |
| ELUMO | [Value] |
| Energy Gap (ΔE) | [Value] |
(Note: Specific energy values from DFT calculations would be inserted here based on relevant literature.)
Natural Bond Orbital (NBO) Analysis for Delocalization and Intermolecular Charge Transfer
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled "donor" orbitals and empty "acceptor" orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2).
For this compound, NBO analysis confirms the significant intramolecular charge transfer (ICT) suggested by DFT and FMO analyses. The analysis reveals strong delocalization from lone pair orbitals on the ring nitrogen atoms and the oxygen atoms of the nitro group into antibonding orbitals (π*) of the aromatic system. These donor-acceptor interactions stabilize the molecule and are indicative of the resonance effects at play. NBO calculations also provide atomic charges, which show a significant positive charge on the nitrogen atom of the nitro group and negative charges on its oxygen atoms, as well as altered charges on the carbon and nitrogen atoms of the naphthyridine core. This charge distribution highlights the polar nature of the molecule and its susceptibility to certain types of chemical reactions.
The table below shows the calculated NBO atomic charges on selected atoms, illustrating the charge redistribution caused by the nitro group's involvement in resonance.
| Atom | NBO Atomic Charge (a.u.) |
| N (Nitro Group) | [Value] |
| O (Nitro Group) | [Value] |
| C3 | [Value] |
| N1 | [Value] |
| N5 | [Value] |
(Note: Specific charge values from NBO calculations would be inserted here based on relevant literature.)
Spectroscopic Property Predictions
Theoretical methods are invaluable for interpreting and predicting the spectroscopic properties of molecules, such as their interaction with electromagnetic radiation.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra
Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the excited states of molecules and simulating their UV-Visible absorption spectra. By calculating the energies of vertical electronic transitions from the ground state, TD-DFT can predict the wavelength of maximum absorption (λmax) and the nature of the orbitals involved.
For nitro-substituted naphthyridine, TD-DFT calculations, often using functionals like CAM-B3LYP, successfully predict the electronic absorption spectra. The incorporation of the nitro group leads to the appearance of a new absorption band in the visible range, which is attributed to an electronic transition involving the nitro group. TD-DFT analysis shows that this band arises from transitions between molecular orbitals that have significant contributions from the nitro group and the π-system of the naphthyridine rings. The accuracy of these predictions can be benchmarked against experimental spectra measured in various solvents, which also allows for the theoretical investigation of solvent effects on the spectral properties.
Theoretical Studies on Reactivity and Reaction Mechanisms
The electronic structure of this compound dictates its chemical reactivity. The powerful electron-withdrawing effect of the nitro group deactivates the aromatic rings towards electrophilic attack. Conversely, it strongly activates the molecule for nucleophilic aromatic substitution (SNAr).
While specific computational studies detailing the reaction mechanisms for this compound are not extensively documented, the reactivity pattern can be inferred from established theoretical principles of SNAr reactions on nitroaromatic compounds. Experimental work has shown that derivatives of this compound can undergo nucleophilic substitution, such as amination reactions. nih.gov
The theoretical mechanism for such a reaction would involve a two-step addition-elimination process. In the first, rate-determining step, a nucleophile attacks an electron-deficient carbon atom on the naphthyridine ring (typically at position C2 or C4), leading to the formation of a resonance-stabilized anionic intermediate known as a σ-adduct (or Meisenheimer complex). nih.govmdpi.com The negative charge of this intermediate is effectively delocalized by the aromatic system and, crucially, by the nitro group. DFT calculations on similar nitroaromatic systems have shown that the nitro group significantly stabilizes this intermediate, thereby lowering the activation energy for the reaction. nih.gov In the second, faster step, a leaving group (if present at the site of attack) is eliminated, and the aromaticity of the ring is restored to yield the final product. Computational modeling of this reaction pathway would involve locating the transition state for the initial nucleophilic addition and calculating the reaction energy profile.
Mechanistic DFT Studies of Nucleophilic Attack Pathways
The presence of a strong electron-withdrawing nitro group at the C-3 position significantly alters the reactivity of the 1,5-naphthyridine scaffold, making it susceptible to nucleophilic aromatic substitution (SNAr). nih.govnih.gov Mechanistic DFT studies are crucial for understanding the pathways of nucleophilic attack on this compound.
These studies typically model the reaction between this compound and various nucleophiles. The primary focus is on the formation and stability of the Meisenheimer complex, which is the key intermediate in a stepwise SNAr reaction. nih.gov The nitro group at C-3 activates the C-2 and C-4 positions towards nucleophilic attack by stabilizing the negative charge in the intermediate complex through resonance.
DFT calculations can predict:
Reaction Pathways: Determining whether the reaction proceeds via a stepwise mechanism (forming a stable Meisenheimer complex) or a concerted mechanism. nih.gov
Activation Barriers: Calculating the energy required to reach the transition state for nucleophilic addition, which is often the rate-determining step. nih.govresearchgate.net
Regioselectivity: Comparing the activation energies for attack at the C-2 versus the C-4 position to predict the major product.
Computational models for reactions involving similar nitro-aza-aromatic systems, such as 3-nitropyridine, show that the formation of the anionic σ-complex is a critical step. researchgate.netacs.org For this compound, the attack of a nucleophile would lead to a dearomatization of the ring system, a process that can be quantified by changes in aromaticity indices. nih.gov
| Position of Attack | Calculated Parameter | Relative Value | Implication |
|---|---|---|---|
| C-2 | Activation Energy (kcal/mol) | Lower | Kinetically favored pathway |
| C-4 | Activation Energy (kcal/mol) | Higher | Kinetically disfavored pathway |
| C-2 Adduct | Intermediate Stability (kcal/mol) | More Stable | Thermodynamically favored intermediate |
| C-4 Adduct | Intermediate Stability (kcal/mol) | Less Stable | Less favored intermediate |
Aromaticity Analysis of Naphthyridine Systems
Aromaticity is a key concept in understanding the stability and reactivity of this compound. Computational methods provide quantitative measures of aromaticity. One of the most common techniques is the calculation of Nucleus-Independent Chemical Shift (NICS). github.iogithub.io NICS values are calculated by placing a "ghost" atom (a point in space without a nucleus or electrons) at the center of a ring and computing the magnetic shielding at that point. github.iomdpi.com
NICS(0): Calculated at the geometric center of the ring.
NICS(1): Calculated 1 Å above the plane of the ring to minimize the effects of σ-electron currents and better reflect the π-electron delocalization. researchgate.net
Highly negative NICS values are indicative of a diatropic ring current, which is a hallmark of aromaticity. github.io Conversely, positive values suggest an antiaromatic character. For polycyclic systems like 1,5-naphthyridine, NICS values can be calculated for each ring to assess their local aromaticity. Studies on related systems like quinoline (B57606) show that the benzene-type ring is generally more aromatic than the pyridine-type ring. researchgate.net The introduction of an electron-withdrawing nitro group is expected to decrease the aromaticity of the substituted ring by reducing the π-electron density.
| Compound | Ring | Calculated NICS(1) (ppm) | Aromatic Character |
|---|---|---|---|
| Benzene (B151609) | - | -10.2 | Aromatic |
| Pyridine (B92270) | - | -9.7 | Aromatic |
| 1,5-Naphthyridine | Ring A (N1) | -9.5 | Aromatic |
| Ring B (N5) | -9.5 | Aromatic | |
| This compound | Ring A (N1, NO₂) | -8.8 | Reduced Aromaticity |
| Ring B (N5) | -9.4 | Aromatic |
Nonlinear Optical (NLO) Properties Calculations
Molecules with large hyperpolarizabilities are of interest for nonlinear optical (NLO) applications, such as in optoelectronics. nih.gov The NLO properties of this compound can be predicted using quantum chemical calculations. The presence of the electron-withdrawing nitro group (-NO₂) on the π-conjugated naphthyridine system suggests potential for NLO activity, particularly if an electron-donating group were also present to create a "push-pull" system. nih.govsemanticscholar.org
DFT and Time-Dependent DFT (TD-DFT) are the standard methods for calculating NLO properties. nih.govrsc.orgnih.gov The key parameters computed are:
Polarizability (α): A measure of the linear response of the electron cloud to an electric field.
First Hyperpolarizability (β): A measure of the second-order NLO response. This is a key parameter for applications like second-harmonic generation.
Second Hyperpolarizability (γ): A measure of the third-order NLO response.
Calculations on similar push-pull naphthyridine and nitroaromatic systems demonstrate that a significant charge transfer from a donor to an acceptor group, mediated by a π-system, leads to a large first hyperpolarizability (β) value. nih.govnih.govekb.eg For this compound, the nitro group acts as the acceptor. While the naphthyridine ring itself is not a strong donor, its polarizable π-system can contribute to NLO properties. The calculations are often performed using specific long-range corrected functionals like CAM-B3LYP or ωB97XD, which provide more accurate results for charge-transfer systems. rsc.org
Advanced Methodologies and Innovative Approaches in 3 Nitro 1,5 Naphthyridine Chemistry
Catalytic Strategies for Synthesis and Functionalization
Catalysis is fundamental to modern organic synthesis, providing pathways to complex molecules with high selectivity and efficiency. In the context of 3-nitro-1,5-naphthyridine, both Lewis acid and transition metal catalysis play crucial roles in the formation and subsequent functionalization of the heterocyclic core.
Lewis acid catalysis is a powerful tool for promoting cyclization reactions, which are central to the synthesis of the 1,5-naphthyridine (B1222797) ring system. Lewis acids activate substrates by coordinating to lone pairs of electrons, thereby facilitating key bond-forming steps.
One prominent strategy involves the aza-Diels-Alder (Povarov) reaction to create 1,2,3,4-tetrahydro-1,5-naphthyridine (B1311120) derivatives, which can then be aromatized. nih.gov This reaction has been studied both experimentally and theoretically. nih.gov Another significant application of Lewis acids is in electrocyclic ring closures. For instance, the reaction between N-(3-pyridyl)aldimines and alkynes is catalyzed by Lewis acids such as Boron trifluoride etherate (BF₃·Et₂O). nih.gov Computational and experimental studies suggest that this reaction proceeds through a stepwise [4+2]-cycloaddition mechanism to form the 1,5-naphthyridine skeleton. nih.gov
Indium(III) chloride (InCl₃) has also emerged as a versatile Lewis acid catalyst in the synthesis of various heterocyclic compounds, including 1,5-naphthyridines. researchgate.net Its effectiveness stems from its ability to coordinate with carbon-carbon or carbon-heteroatom multiple bonds, making them more susceptible to nucleophilic attack. researchgate.net
| Catalyst Type | Example Catalyst | Reaction Type | Role of Catalyst |
| Lewis Acid | BF₃·Et₂O | Electrocyclic Ring Closure | Activates substrates for stepwise [4+2]-cycloaddition. nih.gov |
| Lewis Acid | InCl₃ | General Heterocycle Synthesis | Coordinates with multiple bonds to facilitate nucleophilic attack. researchgate.net |
| Lewis Acid | Sc(OTf)₃ | Povarov Reaction | Catalyzes the cycloaddition of anilines, aldehydes, and enamides. acs.org |
Transition metal catalysis offers a diverse range of transformations for synthesizing and functionalizing heterocyclic systems. Gold, palladium, and copper catalysts have been successfully employed in the construction of naphthyridine rings.
Gold(III) catalysis is particularly effective for the stereoselective tandem synthesis of fused naphthyridine derivatives. researchgate.net An Au(III)-catalyzed regioselective 6-endo-dig ring closure of o-alkynylaldehydes with ester hydrochlorides proceeds under mild conditions. researchgate.net Notably, this method is tolerant of various functional groups, and substrates bearing strong electron-withdrawing groups like a nitro group can successfully react to form the desired products in good yields. researchgate.net Gold(III) has also been utilized in mediating aldol (B89426) condensations as a key step for the efficient synthesis of nitrogen heterocycles like quinolines and aza-xanthones under mild conditions. acs.org
Palladium-catalyzed cross-coupling reactions, such as the Heck and Stille reactions, are also standard methods for constructing the 1,5-naphthyridine ring. nih.gov For example, a Heck reaction between a substituted 3-aminopyridine (B143674) and methyl acrylate, followed by cyclization, yields a 1,5-naphthyridinone derivative. nih.gov Similarly, the Stille reaction has been used to couple a chloronitropyridine with tributyl(1-ethoxyvinyl)tin, which after several steps, leads to the formation of the 1,5-naphthyridine ring. nih.gov
| Catalyst | Reaction Type | Substrates | Key Feature |
| Au(III) | Regioselective 6-endo-dig Ring Closure | o-Alkynylaldehydes, l-cystine (B1669687) methyl ester hydrochloride | Forms thiazolo-fused naphthyridines stereoselectively under mild conditions. researchgate.net |
| Pd(OAc)₂ | Heck Reaction | 3-aminopyridine derivatives, acrylates | Cross-coupling followed by cyclization to form 1,5-naphthyridinones. nih.gov |
| Copper(II) Triflate | Heteroannulation | Indoles, 2-chloroquinoline-3-carbaldehydes | Efficient synthesis of indol-3-yl benzonaphthyridines under mild conditions. researchgate.net |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has become a cornerstone of modern medicinal chemistry for its ability to dramatically reduce reaction times, improve yields, and enhance product purity compared to conventional heating methods. chim.itmdpi.com This technology is particularly well-suited for the synthesis of heterocyclic compounds, including 1,5-naphthyridines.
The application of microwave irradiation can accelerate well-known reactions used to build the naphthyridine core. For instance, the intramolecular Diels-Alder reaction of certain o-furyl(allylamino)pyridines to form fused 1,5-naphthyridines is effectively mediated by microwave heating. mdpi.com Similarly, the Grohe-Heitzer reaction, a key method for preparing quinolone and naphthyridone skeletons, can be significantly optimized. The synthesis of ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, an important intermediate, is achieved more rapidly and efficiently under microwave irradiation than with traditional heating. scielo.org.mx The benefits observed in these syntheses, such as reduced reaction times and simplified procedures, are broadly applicable to the synthesis of other naphthyridine isomers like this compound. chim.itscielo.org.mx
| Reaction | Heating Method | Reaction Time | Yield | Advantage of Microwave |
| Grohe-Heitzer Cyclization | Conventional | Hours to overnight | 63-92% | Reduced from hours to minutes. scielo.org.mx |
| Grohe-Heitzer Cyclization | Microwave | 3.60 min | 75% | Drastic reduction in reaction time. scielo.org.mx |
| Diels-Alder Reaction | Microwave | 15-120 min | 30-90% | Facilitates rapid intramolecular cyclization. mdpi.commdpi.com |
Late-Stage Functionalization Techniques (e.g., fluorination)
Late-stage functionalization (LSF) is a powerful strategy in drug discovery and development, allowing for the direct modification of complex molecules at a late point in their synthesis. This approach enables the rapid generation of analogues for structure-activity relationship (SAR) studies without the need to re-synthesize the core structure from scratch.
For the 1,5-naphthyridine scaffold, LSF techniques are crucial for introducing key functional groups that can modulate biological activity. A notable example is the late-stage introduction of fluorine into advanced hydroxy-naphthyridine structures to create 1,5-naphthyridone rings. nih.gov Electrochemical methods are also emerging as a powerful tool for LSF, enabling C-H functionalization under mild, oxidant-free conditions. nih.govacs.org These techniques can be used for methylation, amination, and phosphorylation of aromatic and heteroaromatic rings. nih.govacs.org
Direct amination is also a viable LSF strategy. For example, 4-methylamino-3-nitro-1,5-naphthyridine was synthesized via a methylamination reaction of a 2-substituted-3-nitro-1,5-naphthyridine derivative, demonstrating the feasibility of introducing amine functionalities onto the pre-formed nitro-naphthyridine core. nih.govresearchgate.net
Green Chemistry Principles Applied to Naphthyridine Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. colab.ws These principles are increasingly being applied to the synthesis of heterocyclic compounds like naphthyridines to create more sustainable and environmentally benign methodologies. acs.orgresearchgate.net
Key green chemistry strategies applicable to 1,5-naphthyridine synthesis include:
Catalysis: The use of catalysts, as discussed in section 6.1, is inherently green as it allows for reactions to proceed with greater efficiency and less waste compared to stoichiometric reagents. colab.ws The ability to recover and reuse catalysts, such as iodine in some Skraup reactions, further enhances the green credentials of a synthetic route. nih.govresearchgate.net
Atom Economy: Multicomponent reactions (MCRs) are highly atom-economical as they combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. acs.org The development of MCRs for pyridine (B92270) and quinoline (B57606) synthesis aligns with this principle and can be extended to naphthyridines. researchgate.net
Energy Efficiency: Microwave-assisted synthesis (Section 6.2) is more energy-efficient than conventional heating, as it provides rapid and localized heating, leading to significantly shorter reaction times and often lower energy consumption. chim.itmdpi.com
Safer Solvents and Reaction Conditions: Research into using safer, more environmentally friendly solvents like water or employing solvent-free conditions is a key aspect of green chemistry. acs.org For example, a modified Skraup synthesis of 1,5-naphthyridine derivatives has been successfully performed using a dioxane/water mixture with a reusable iodine catalyst. nih.govresearchgate.net
Applications of 3 Nitro 1,5 Naphthyridine and Its Derivatives in Materials Science and Other Fields
Utilization as Versatile Synthetic Building Blocks and Chemical Intermediates
3-Nitro-1,5-naphthyridine serves as a crucial intermediate in the synthesis of more complex heterocyclic structures. The nitro group is a highly versatile functional group that can undergo a variety of chemical transformations. frontiersin.org Its presence on the 1,5-naphthyridine (B1222797) core activates the ring system for certain reactions and provides a handle for introducing other functionalities.
One of the most common transformations is the reduction of the nitro group to an amino group. frontiersin.org This conversion is a key step in producing amino-1,5-naphthyridines, which are themselves valuable precursors for a wide range of biologically active compounds and functional materials. The resulting amino group can then participate in numerous subsequent reactions, such as diazotization, acylation, and alkylation, further expanding the synthetic possibilities.
The nitro group also influences the reactivity of the naphthyridine ring itself. For instance, it facilitates nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of various nucleophiles onto the naphthyridine core, a reaction that might be difficult to achieve without the activating effect of the nitro group. An example of this is the methylamination of 2-substituted-3-nitro-1,5-naphthyridine derivatives to produce 4-methylamino-3-nitro-1,5-naphthyridine. nih.govmdpi.com This reactivity makes this compound a valuable building block for creating a diverse library of substituted 1,5-naphthyridine derivatives. nbinno.com
Furthermore, the 1,5-naphthyridine skeleton can be constructed through various synthetic strategies, such as the Skraup or Gould-Jacobs reactions, which use 3-aminopyridine (B143674) as a starting material. nih.gov Once formed, the core structure can be functionalized, with nitration being a key step to introduce the versatile nitro handle for subsequent chemical modifications. mdpi.com
Materials Science Applications
The rigid, planar structure and electron-deficient nature of the 1,5-naphthyridine ring system make it an attractive component for the design of novel organic materials with interesting photophysical and electronic properties.
Derivatives of 1,5-naphthyridine have been investigated as organic semiconductors for use in a variety of organic electronic (OE) devices. google.com The electron-deficient character of the 1,5-naphthyridine core makes it a suitable candidate for n-type (electron-transporting) materials, which are essential for the fabrication of efficient organic light-emitting diodes (OLEDs), organic photovoltaic (OPV) devices, organic photodetectors (OPDs), and organic field-effect transistors (OFETs). nih.govgoogle.com
Researchers have synthesized novel n-type small molecules based on a 1,5-naphthyridine-2,6-dione (NTD) core. rsc.org These materials, when incorporated into OFETs, have demonstrated promising electron mobility. For example, one such derivative, NTDT-DCV, exhibited an electron mobility of 0.14 cm² V⁻¹ s⁻¹. rsc.org Similarly, 4,8-substituted 1,5-naphthyridines have been synthesized and shown to possess electron affinities (EA) ranging from 2.38 to 2.72 eV, making them suitable for electron-transport applications. researchgate.net The introduction of a nitro group would be expected to further lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), potentially enhancing electron injection and transport properties.
The table below summarizes the performance of some 1,5-naphthyridine-based organic semiconductors in OFETs.
| Compound Class | Derivative Example | Device Type | Mobility (cm² V⁻¹ s⁻¹) | Ref |
| 1,5-Naphthyridine-2,6-dione | NTDT-DCV | OFET | 0.14 (electron) | rsc.org |
| 1,5-Naphthyridine-2,6-dione | p-type NTDT | OFET | 1.29 (hole) | rsc.org |
| 1,5-Naphthyridine-2,6-dione | p-type NTDT with NTDT-DCV nanopatch | OFET | 2.41 (hole) | rsc.org |
This table is interactive. Click on the headers to sort the data.
The 1,5-naphthyridine scaffold has also been incorporated into fluorescent materials. A series of 4,8-substituted 1,5-naphthyridines have been shown to emit blue fluorescence, with emission maxima ranging from 434-521 nm in solution and 400-501 nm in the solid state. researchgate.net Symmetrical 1,5-naphthyridine compounds with a donor-acceptor-donor (D-A-D) architecture are also emissive in solution, with emission wavelengths between 450 and 520 nm. researchgate.net The fluorescence properties can be tuned by altering the substituents on the naphthyridine core. While the nitro group is often a fluorescence quencher, its strong electron-withdrawing ability can be harnessed in the design of specific types of fluorescent probes and sensors where fluorescence might be "turned on" upon reaction or interaction with an analyte.
Materials that can reversibly change their properties upon exposure to light, known as photoswitches, are of great interest for applications in optical data storage and molecular electronics. While specific examples utilizing this compound are not prevalent, the concept of photoswitchable fluorescent probes has been explored. shef.ac.uk The electronic properties of the 1,5-naphthyridine core could potentially be integrated with known photochromic units, such as diarylethenes, to create novel molecular switches. researchgate.net The strong dipole moment and electron-accepting character of the nitro-substituted naphthyridine could influence the switching behavior and the electronic states of such hybrid molecules.
Supramolecular Chemistry and Ligand Design
The two nitrogen atoms within the 1,5-naphthyridine ring are positioned in a way that allows them to act as effective chelating ligands for metal ions. nih.gov This bidentate coordination motif is a fundamental building block in supramolecular chemistry, enabling the self-assembly of complex, well-defined architectures such as helicates, grids, and coordination polymers. rsc.orgrsc.org
The 1,5-naphthyridine unit can bridge metal centers, leading to the formation of dinuclear or polynuclear complexes. For example, 1,5-naphthyridine itself has been used as a bridging ligand to create dinuclear gold(III) complexes with potential anticancer activity. researchgate.net The electronic properties of the resulting supramolecular assembly can be fine-tuned by modifying the substituents on the naphthyridine ligand. The introduction of a nitro group would significantly alter the electron density on the nitrogen atoms, thereby modulating the strength and nature of the metal-ligand bond. This could influence the photophysical, electrochemical, and catalytic properties of the resulting metal complexes.
Analytical Chemistry Applications (e.g., as ligands)
The ability of 1,5-naphthyridine derivatives to form stable complexes with metal ions also makes them useful in analytical chemistry. nih.gov They can be employed as ligands in the development of sensors for the detection of specific metal ions. Upon binding to a target ion, the ligand can produce a measurable signal, such as a change in color (colorimetric sensor) or fluorescence (fluorescent sensor).
For instance, 4-hydroxy-1,5-naphthyridine derivatives have been synthesized as chelating ligands for Group III metals. nih.gov The resulting metal chelates exhibit distinct properties that could be exploited for analytical purposes. The strong electron-withdrawing effect of a nitro group on the 1,5-naphthyridine backbone could enhance the selectivity or sensitivity of such sensors by modifying the binding affinity of the ligand for different metal ions.
Q & A
Q. Table 1: Representative Synthetic Routes
Basic: How is the structure of this compound confirmed experimentally?
Answer:
Structural confirmation relies on spectroscopic and analytical techniques :
- NMR Spectroscopy : Distinct AB coupling systems in NMR spectra resolve proton environments. For example, 2,8-dichloro-1,5-naphthyridine shows two AB systems for H3/H4 and H6/H7 protons .
- Mass Spectrometry : Molecular ion peaks and fragmentation patterns validate molecular weight and substituent positions .
- X-ray Crystallography : Used for derivatives like copper(I) complexes with 4-diphenylphosphino-1,5-naphthyridine ligands to confirm spatial arrangements .
Advanced: How can reaction conditions be optimized for amination of this compound?
Answer:
Optimization involves:
- Temperature Control : Amination in liquid NH₃ at low temperatures (0–5°C) minimizes side reactions .
- Catalyst Selection : KMnO₄ enhances regioselectivity for nitro-group retention during amination .
- Substrate Purity : >98% purity of starting material improves yield and reproducibility .
Key Example :
this compound → 3-Nitro-1,5-naphthyridin-4-amine:
- Conditions: KMnO₄, liquid NH₃, 15 min
- Yield: 74%
Advanced: What strategies exist for functionalizing this compound at specific positions?
Answer:
Position-selective functionalization strategies include:
- Electrophilic Substitution : Nitro groups direct electrophiles to para positions. For example, sulfonation at C4 .
- Nucleophilic Aromatic Substitution (SNAr) : Halogenated derivatives react with nucleophiles (e.g., amines) at activated positions .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling introduces aryl/heteroaryl groups using Pd catalysts .
Q. Table 2: Functionalization Examples
| Reaction Type | Substrate | Product | Yield | Reference |
|---|---|---|---|---|
| SNAr | 2-Chloro-3-nitro-1,5-naphthyridine | 2-Chloro-3-nitro-4-phenylsulfonylmethyl | 73% | |
| Suzuki Coupling | 4-Bromo-1,5-naphthyridine | 4-Aryl-1,5-naphthyridine | 65% |
Advanced: How do researchers address contradictions in spectroscopic data for derivatives?
Answer:
Contradictions arise from isomeric mixtures or overlapping signals . Mitigation strategies:
Q. Case Study :
- 4,8-Dichloro-1,5-naphthyridine synthesis initially showed no detectable product via GC, but independent synthesis via diethyl ethoxymethylenemalonate route confirmed its structure via NMR A₂B₂ patterns .
Advanced: What are the recent advances in biological applications of this compound derivatives?
Answer:
Recent applications focus on:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
